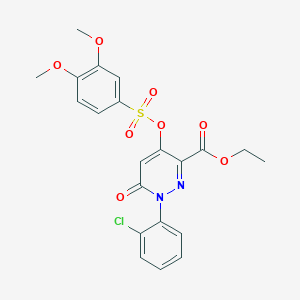

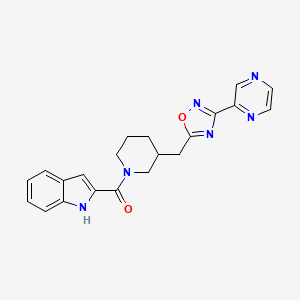

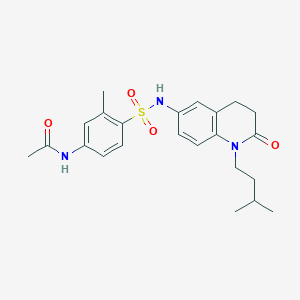

![molecular formula C20H22N2O3S B2672094 N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-35-2](/img/structure/B2672094.png)

N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound. It is a derivative of quinolone, a class of compounds known for their pharmaceutical and biological activities . Quinolones are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione, was synthesized through the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. It contains a quinoline moiety, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . It also contains a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given its structural complexity. Quinoline derivatives are known to undergo various reactions, including those leading to the formation of fused ring systems .Aplicaciones Científicas De Investigación

Neuroprotectant for Cerebral Ischemia

N-Benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (NBQX) is an analog of quinoxalinedione antagonists to the non-N-methyl-D-aspartate (non-NMDA) glutamate receptor. NBQX has been found to be a potent inhibitor of binding to the quisqualate subtype of the glutamate receptor. Notably, it demonstrates protective qualities against global ischemia and can be effective even when administered two hours after an ischemic challenge, highlighting its potential as a neuroprotectant in cerebral ischemia cases (Sheardown et al., 1990).

Antimalarial and Antiviral Properties

Recent studies have explored the reactivity of N-benzyl-N-methyl-hexahydropyridoquinoline sulfonamide derivatives, particularly in relation to antimalarial activities. These compounds, upon in vitro evaluation, have shown significant antimalarial activity. Furthermore, their molecular docking studies have indicated potential as antiviral agents, particularly against SARS-CoV-2, due to their binding energy affinity with key viral proteins (Fahim & Ismael, 2021).

Antimicrobial Applications

The synthesis of new compounds involving the quinoline clubbed with sulfonamide moiety has been investigated for their potential as antimicrobial agents. These compounds have shown notable activity against Gram-positive bacteria, suggesting their application in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Biological Activities and Drug Synthesis

N-Benzyl-N-methyl-hexahydropyridoquinoline sulfonamides are an important class of drugs with a variety of pharmacological agents exhibiting diverse biological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This versatility in biological activities highlights their potential in the synthesis of various pharmaceutical drugs (Ghomashi et al., 2022).

In Vitro Cytotoxicity in Cancer Treatment

Investigations into the cytotoxic properties of N-benzyl-N-methyl-hexahydropyridoquinoline sulfonamide derivatives have shown promising results in vitro. These compounds exhibit substantial antitumor activity, with a notable mechanism being the inhibition of carbonic anhydrase isozymes. This suggests their potential application in cancer treatment (Ghorab, Alsaid, & El-Hossary, 2011).

Propiedades

IUPAC Name |

N-benzyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-21(14-15-6-3-2-4-7-15)26(24,25)18-12-16-8-5-11-22-19(23)10-9-17(13-18)20(16)22/h2-4,6-7,12-13H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNIGPSWUDXWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

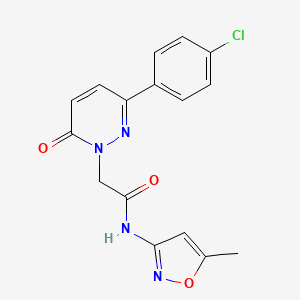

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)

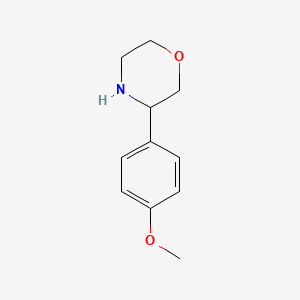

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)

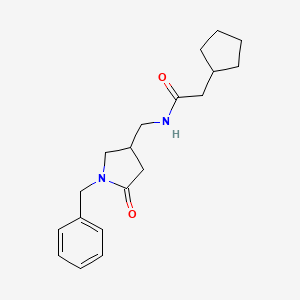

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)